

Application Notes and Protocols: Synthesis and Biological Evaluation of Pyrazole-4-sulfonamide Derivatives

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Compound of Interest

Compound Name: 1,3,5-Trimethyl-1H-pyrazol-4-amine

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole-4-sulfonamide derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. The fusion of the pyrazole nucleus with a sulfonamide moiety gives rise to molecules with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.^{[1][2]} These compounds have garnered considerable interest due to their ability to act as inhibitors of various enzymes and signaling pathways involved in disease progression. This document provides detailed protocols for the synthesis of pyrazole-4-sulfonamide derivatives and summarizes their biological evaluation, offering a practical guide for researchers in the field of drug discovery and development.

Data Presentation

Table 1: Synthesis Yields of Representative Pyrazole-4-sulfonamide Derivatives

Compound ID	Derivative Type	Yield (%)	Reference
MR-S1-13	3,5-dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide	71	[1]
MR-S1-5	3,5-dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide	41	[1]
-	1,3,5-trimethyl-1H-pyrazole	78	[1]
-	1,3,5-trimethyl-1H-pyrazolesulfonyl chloride	90	[1]
4d	4-(5-(4-Bromophenyl)-3-(2-hydroxy-5-(oxo-l6-methyl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide	74	

Table 2: In Vitro Antiproliferative Activity of Selected Pyrazole Sulfonamide Derivatives

Compound ID	Cell Line	IC50 (μM)	Biological Target/Pathway	Reference
23d	-	0.002 (JNK1)	JNK Kinase	[3]
23c	-	0.63 (NO release)	Anti-inflammatory	[3]
21d	-	0.52 (PGE2 production)	Anti-inflammatory	[3]
11c	Various	Varies	JNK1, JNK2, p38a, V600EBRAF	[4]
5b	K562	0.021	Tubulin Polymerization	[5]
5b	A549	0.69	Tubulin Polymerization	[5]

Experimental Protocols

Protocol 1: Synthesis of 3,5-dimethyl-1H-pyrazole

This protocol describes the synthesis of the pyrazole core structure.

Materials:

- Pentane-2,4-dione
- Hydrazine hydrate (85%)
- Methanol

Procedure:

- In a reaction vessel, dissolve pentane-2,4-dione in methanol.

- To this solution, add 85% hydrazine hydrate dropwise at a temperature of 25–35 °C. Note that this reaction is exothermic.
- The reaction proceeds to give 3,5-dimethyl-1H-pyrazole quantitatively.

Protocol 2: Synthesis of 1,3,5-trimethyl-1H-pyrazole

This protocol details the N-methylation of the pyrazole ring.

Materials:

- 3,5-dimethyl-1H-pyrazole
- Tetrahydrofuran (THF)
- Potassium tert-butoxide
- Methyl iodide
- Ethyl acetate
- Water
- Sodium sulfate

Procedure:

- Dissolve 3,5-dimethyl-1H-pyrazole (30 g, 312 mmol) in 210 mL of THF at 0 °C under a nitrogen atmosphere.
- Add potassium tert-butoxide (63 g, 561.7 mmol) in small portions.
- After completion of the addition, stir the reaction mass at 25–30 °C for 16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, add cold water followed by ethyl acetate.
- Stir the contents for 10 minutes and separate the upper organic layer.

- Extract the aqueous layer again with ethyl acetate.
- Combine the organic layers, wash with water, dry over sodium sulfate, and evaporate under vacuum to obtain 1,3,5-trimethyl-1H-pyrazole.[1]

Protocol 3: Sulfonylation of Pyrazole Derivatives

This protocol outlines the introduction of the sulfonyl chloride group at the C4 position of the pyrazole ring.

Materials:

- 3,5-dimethyl-1H-pyrazole or 1,3,5-trimethyl-1H-pyrazole
- Chloroform
- Chlorosulfonic acid
- Thionyl chloride

Procedure:

- Take the respective pyrazole compound (25 g, 260 mmol) in 75 mL of chloroform.
- Add chlorosulfonic acid along with thionyl chloride.
- The reaction yields the corresponding pyrazole-4-sulfonyl chloride. A good yield can be obtained using chlorosulfonic acid and thionyl chloride in chloroform.[1]

Protocol 4: Synthesis of Pyrazole-4-sulfonamide Derivatives

This is the final step to produce the target sulfonamide derivatives.

Materials:

- Pyrazole-4-sulfonyl chloride derivative
- Appropriate amine (e.g., 2-phenylethylamine)

- Dichloromethane (DCM)
- Diisopropylethylamine (DIPEA)
- Cold water
- Sodium sulfate

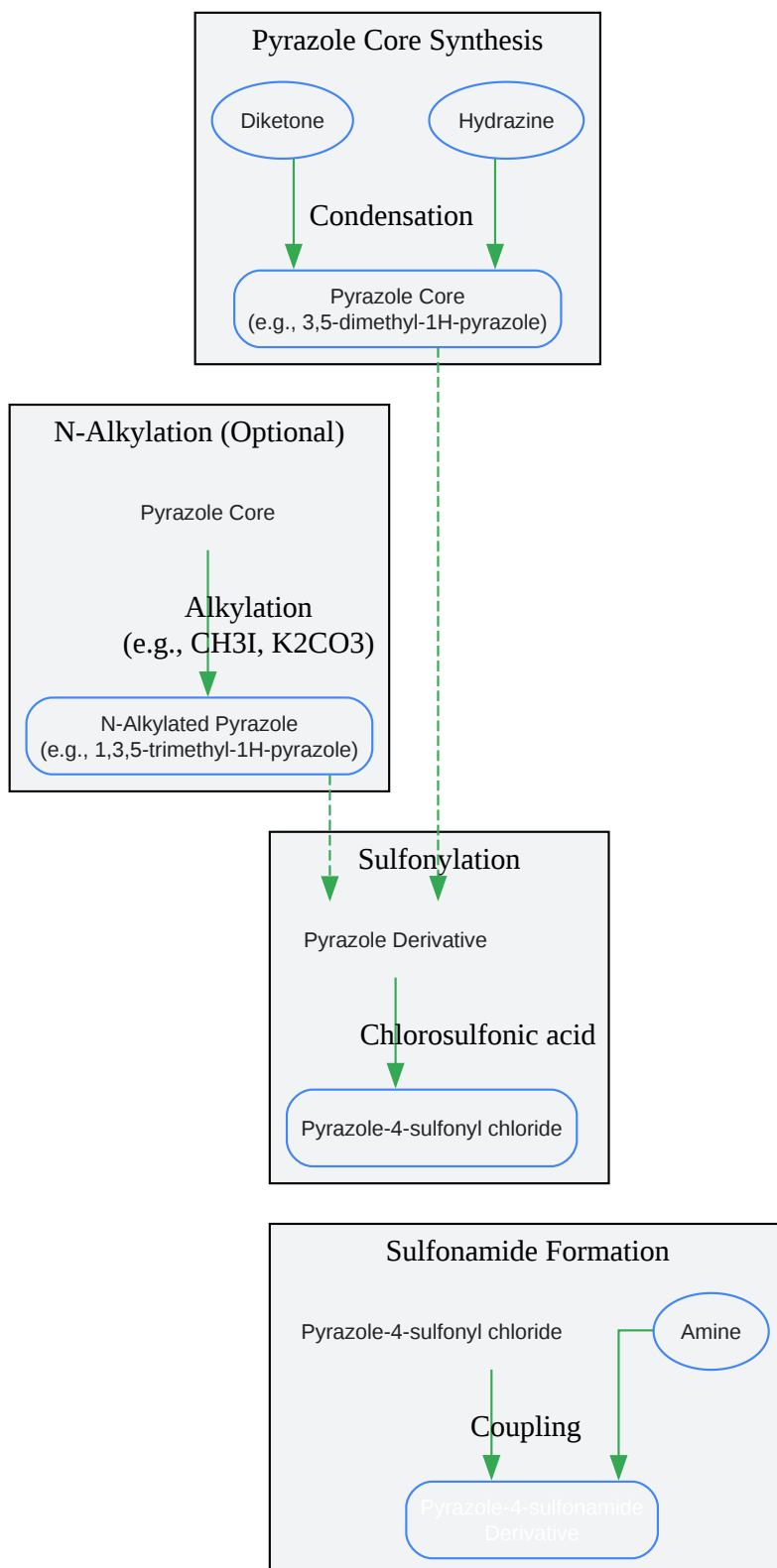
Procedure:

- Take the desired amine (e.g., 2-phenylethylamine, 65.5 mg, 2.7 mmol) in 5 volumes of dichloromethane.
- Add diisopropylethylamine (99.6 mg, 3.85 mmol) at 25–30 °C.
- Add the pyrazole-4-sulfonyl chloride (100 mg, 2.57 mmol) in 5 volumes of dichloromethane to the reaction mixture at 25–30 °C.
- Stir the reaction mass for 16 hours at 25–30 °C.
- Monitor the course of the reaction by TLC.
- After completion, add 10 volumes of cold water to the reaction mass and stir for 10 minutes.
- Separate the lower organic layer, dry it over sodium sulfate, and evaporate under vacuum to obtain the crude compound.
- Purify the crude product by column chromatography to yield the pure pyrazole-4-sulfonamide.^[1]

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic scheme for the preparation of pyrazole-4-sulfonamide derivatives.

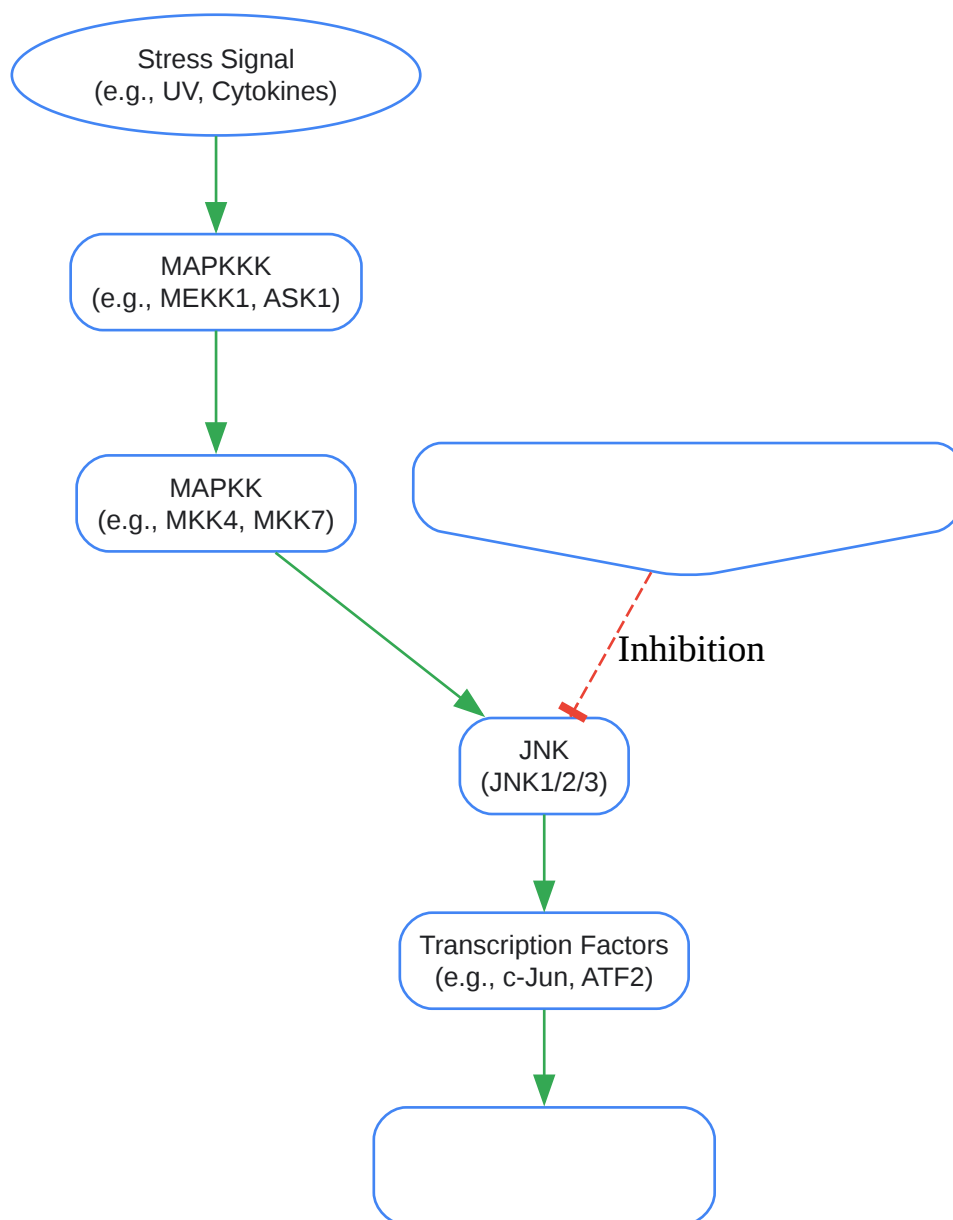


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Caption: General synthetic route for pyrazole-4-sulfonamide derivatives.

Biological Signaling Pathway

Several pyrazole-4-sulfonamide derivatives have been identified as kinase inhibitors, particularly targeting the JNK signaling pathway, which is implicated in cancer cell proliferation and inflammation.



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Caption: Inhibition of the JNK signaling pathway by pyrazole-4-sulfonamide derivatives.

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